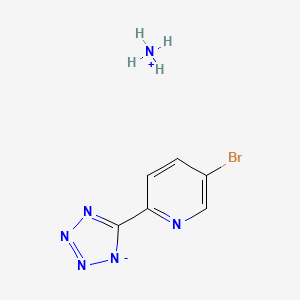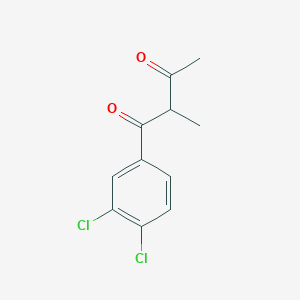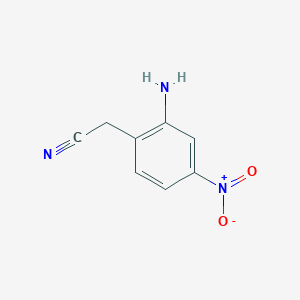
2-(2-Amino-4-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Aminophenylacetonitrile: : One common method involves the nitration of 2-aminophenylacetonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.
-
Amination of 2-Nitrophenylacetonitrile: : Another route involves the amination of 2-nitrophenylacetonitrile. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, or by using chemical reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of 2-(2-Amino-4-nitrophenyl)acetonitrile typically involves large-scale nitration and reduction processes. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors are often used to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Reduction: : The nitro group in 2-(2-Amino-4-nitrophenyl)acetonitrile can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
-
Substitution: : The amino group can undergo various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
-
Oxidation: : Although less common, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated nitric acid and sulfuric acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Reduction: 2-(2-Amino-4-aminophenyl)acetonitrile.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-nitrophenyl)acetonitrile has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound’s derivatives are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.
-
Materials Science: : It is used in the development of novel materials with specific electronic or optical properties, such as dyes and pigments.
-
Biological Studies: : Its derivatives are studied for their interactions with biological molecules, which can provide insights into enzyme mechanisms and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetonitrile and its derivatives depends on the specific application:
-
Pharmaceuticals: : The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of both amino and nitro groups allows for diverse interactions with biological molecules.
-
Materials Science: : The electronic properties of the compound can be exploited in the design of materials with specific conductive or fluorescent properties.
Comparación Con Compuestos Similares
2-(2-Amino-4-nitrophenyl)acetonitrile can be compared with other similar compounds:
-
2-(4-Nitrophenyl)acetonitrile: : Lacks the amino group, which limits its reactivity and applications compared to this compound.
-
2-(2-Amino-4-chlorophenyl)acetonitrile:
-
2-(2-Amino-4-methylphenyl)acetonitrile: : The presence of a methyl group instead of a nitro group changes its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, pharmaceuticals, and materials science.
Propiedades
Número CAS |
1261551-44-3 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-(2-amino-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(11(12)13)5-8(6)10/h1-2,5H,3,10H2 |
Clave InChI |
MHFQVBLHPHNWLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



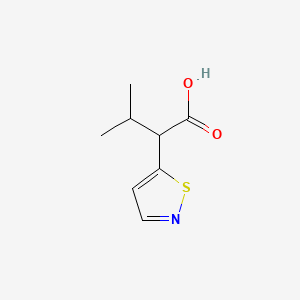
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
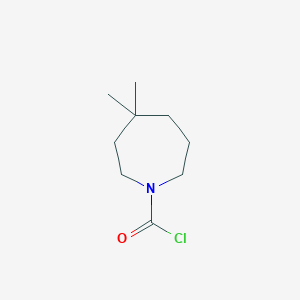
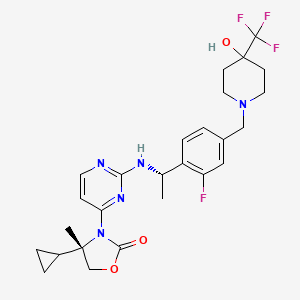
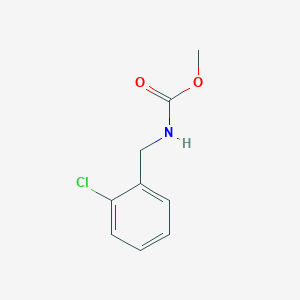
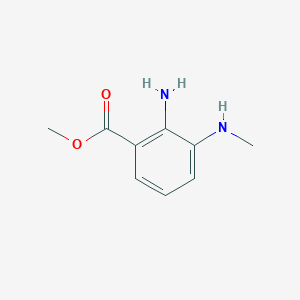
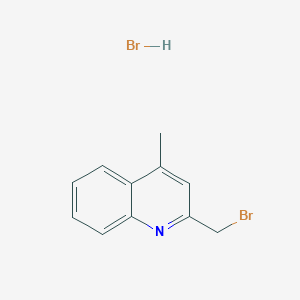


![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
